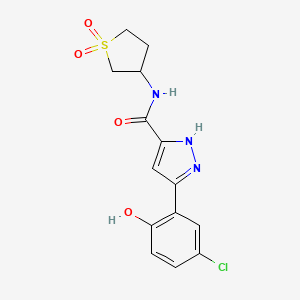
4-Benzyl-allophanic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-allophanic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is characterized by the presence of a benzyl group attached to the allophanic acid moiety, making it a unique compound with specific chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-allophanic acid ethyl ester typically involves the esterification of 4-benzyl-allophanic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used include sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-allophanic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Aminolysis: Reaction with amines can convert the ester to an amide.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Aminolysis: Amines such as ammonia or primary amines are used under mild heating conditions.
Major Products:
Hydrolysis: 4-Benzyl-allophanic acid and ethanol.
Reduction: 4-Benzyl-allophanic alcohol.
Aminolysis: 4-Benzyl-allophanic amide.
Scientific Research Applications
4-Benzyl-allophanic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-allophanic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological molecules. The benzyl group may also play a role in binding to specific receptors or enzymes, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the benzyl group.
Methyl benzoate: Contains a benzyl group but differs in the ester moiety.
Ethyl benzoate: Similar ester structure but with a different acid component.
Uniqueness: 4-Benzyl-allophanic acid ethyl ester is unique due to the presence of both the benzyl group and the allophanic acid moiety. This combination imparts specific chemical properties and potential biological activities that are not observed in simpler esters.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl N-(benzylcarbamoyl)carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)13-10(14)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14,15) |
InChI Key |
ZZLABCJZAWKQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-](/img/structure/B12113823.png)
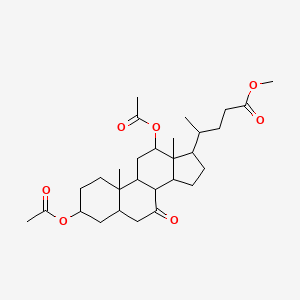
![4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B12113832.png)
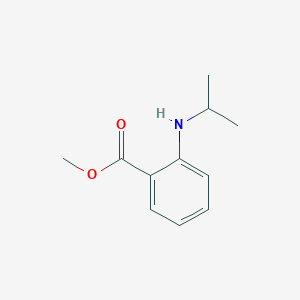
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine](/img/structure/B12113840.png)
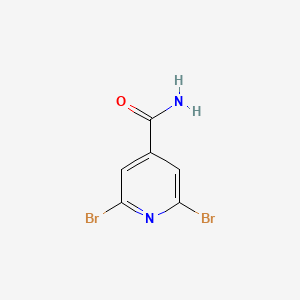
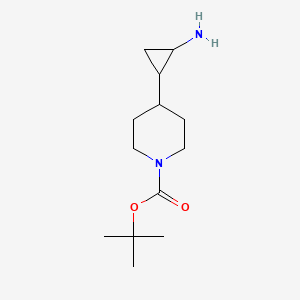
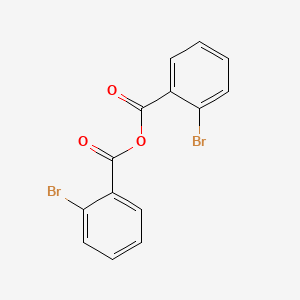

![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)
